molecular formula C12H20N2O3 B12993633 tert-Butyl (S)-6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

tert-Butyl (S)-6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B12993633
M. Wt: 240.30 g/mol
InChI Key: HHGDFOURWVOVPO-VIFPVBQESA-N
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Description

tert-Butyl (S)-6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves multicomponent reactions (MCRs). One efficient method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This reaction includes an aryl aldehyde, 2-aminopyridine or 2-aminopyrazine, and tert-butyl isocyanide. The reaction proceeds via [4 + 1] cycloaddition, yielding the desired imidazopyrazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts like iodine can be scaled up for industrial applications. The simplicity and atom economy of MCRs make them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitrogen atoms in the heterocyclic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl (S)-6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is unique due to its specific tert-butyl and carboxylate functional groups, which can influence its biological activity and chemical reactivity. These features make it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl (8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)13-6-7-14-9(8-13)4-5-10(14)15/h9H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

HHGDFOURWVOVPO-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2[C@H](C1)CCC2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CCC2=O

Origin of Product

United States

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